trans-Diethyl Stilbestrol Acetate

描述

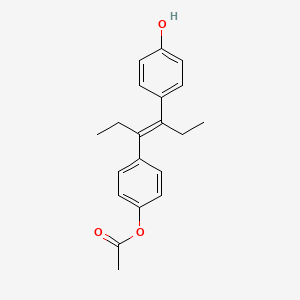

trans-Diethyl Stilbestrol Acetate: is a synthetic nonsteroidal estrogen derivative belonging to the stilbene family. It is structurally related to diethylstilbestrol, a compound historically used for various medical purposes, including hormone therapy and cancer treatment. The acetate ester form enhances its stability and bioavailability.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of trans-Diethyl Stilbestrol Acetate typically involves the esterification of trans-Diethyl Stilbestrol with acetic anhydride. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is then purified through recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures, including spectroscopic and chromatographic analysis .

化学反应分析

Types of Reactions: trans-Diethyl Stilbestrol Acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound back to its parent alcohol form.

Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products:

Oxidation: Formation of quinones or other oxidized derivatives.

Reduction: Formation of trans-Diethyl Stilbestrol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

科学研究应用

Chemistry: trans-Diethyl Stilbestrol Acetate is used as a reagent in organic synthesis, particularly in the preparation of other estrogenic compounds. It serves as a model compound for studying the reactivity and properties of stilbene derivatives .

Biology and Medicine: In biological research, this compound is used to study estrogen receptor interactions and the effects of synthetic estrogens on cellular processes. It has been investigated for its potential anticancer properties, particularly in hormone-responsive cancers such as breast and prostate cancer .

Industry: The compound is used in the pharmaceutical industry for the development of estrogenic drugs. It also finds applications in the production of veterinary medicines and as a growth promoter in livestock .

作用机制

trans-Diethyl Stilbestrol Acetate exerts its effects by binding to estrogen receptors in target cells. This binding activates the estrogen receptor, leading to the transcription of estrogen-responsive genes. The activated receptor complex interacts with specific DNA sequences, promoting the expression of genes involved in cell growth, differentiation, and proliferation. The compound’s mechanism of action is similar to that of natural estrogens but with enhanced potency and stability due to its synthetic nature .

相似化合物的比较

Diethylstilbestrol: A nonsteroidal estrogen with similar structure and function but without the acetate ester group.

Stilbestrol: The parent compound of diethylstilbestrol, with lower estrogenic potency.

Uniqueness: trans-Diethyl Stilbestrol Acetate is unique due to its enhanced stability and bioavailability compared to its parent compound, diethylstilbestrol. The acetate ester group provides increased resistance to metabolic degradation, resulting in prolonged biological activity. This makes it a valuable compound for research and therapeutic applications .

生物活性

Introduction

trans-Diethyl Stilbestrol Acetate (DES) is a synthetic nonsteroidal estrogen that has been extensively studied for its biological activity, particularly in relation to its estrogenic effects and potential carcinogenic properties. Initially used in the mid-20th century for various medical applications, including hormone replacement therapy and cancer treatment, DES has since been linked to numerous adverse health outcomes. This article explores the biological activity of DES, including its mechanisms of action, effects on various tissues, and findings from relevant case studies.

DES functions primarily as an estrogen receptor (ER) agonist, exhibiting significant binding affinity to both ERα and ERβ. Research indicates that DES has an effective concentration (EC50) of approximately 0.18 nM for ERα and 0.06 nM for ERβ, demonstrating its potency as an estrogen mimic . Beyond its estrogenic activity, DES also exhibits weak activity at other steroid hormone receptors, including glucocorticoid and androgen receptors, suggesting a multifaceted role in endocrine disruption .

Cancer Risk

The carcinogenic potential of DES has been well-documented through various studies. In utero exposure to DES has been associated with increased risks of reproductive cancers in both genders. For instance, females exposed to DES have shown higher incidences of clear-cell adenocarcinoma of the vagina and cervix, while males have experienced elevated risks of testicular cancer .

Case Study: NCI Follow-Up Study

The National Cancer Institute (NCI) conducted long-term follow-up studies on women exposed to DES during pregnancy. Findings revealed a range of adverse health outcomes linked to in utero exposure, including:

Hormonal Therapies

Despite its risks, DES has been utilized in clinical settings, particularly for treating advanced prostate cancer. Studies indicate that low-dose DES can induce biological responses such as reductions in prostate-specific antigen (PSA) levels and improvements in patient survival rates when used as a second-line therapy after standard androgen deprivation treatments .

Table 2: Clinical Outcomes of DES in Prostate Cancer Treatment

| Study Reference | Patient Population | Dose of DES | PSA Response Rate | Median Survival |

|---|---|---|---|---|

| Klotz et al. | 108 patients | 1 mg daily | 43% | 21 months |

| Recent Study | 49 patients | 1 mg daily | 38.8% | 30 months |

Toxicological Profile

The toxicological profile of DES is complex. It is known to produce reactive metabolites that can lead to cellular damage and genetic mutations. The formation of diethylstilbestrol-4',4''-quinone has been implicated in the compound's carcinogenicity . Additionally, the long half-life of DES (approximately 24 hours) allows for prolonged exposure effects in target tissues .

Adverse Health Outcomes

The adverse health outcomes associated with DES exposure include:

属性

IUPAC Name |

[4-[(E)-4-(4-hydroxyphenyl)hex-3-en-3-yl]phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O3/c1-4-19(15-6-10-17(22)11-7-15)20(5-2)16-8-12-18(13-9-16)23-14(3)21/h6-13,22H,4-5H2,1-3H3/b20-19+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRQVPGASQFBKSX-FMQUCBEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(CC)C1=CC=C(C=C1)OC(=O)C)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C(/CC)\C1=CC=C(C=C1)OC(=O)C)/C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80747623 | |

| Record name | 4-[(3E)-4-(4-Hydroxyphenyl)hex-3-en-3-yl]phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66320-32-9 | |

| Record name | 4-[(3E)-4-(4-Hydroxyphenyl)hex-3-en-3-yl]phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。